molecular formula C8H15NO6 B026569 8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid CAS No. 106174-48-5

8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid

Cat. No.: B026569
CAS No.: 106174-48-5
M. Wt: 221.21 g/mol
InChI Key: JOMLPRUJCYAJKS-XUUWZHRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a unique organic compound belonging to the class of sugar acids. It is characterized by its molecular formula C8H15NO6 and a molecular weight of 221.21 g/mol . This compound is notable for its structural features, including an anhydro bridge and an amino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate typically involves multi-step organic reactions. One common approach is the selective reduction of a precursor sugar acid, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate may involve the use of biocatalysts to enhance reaction efficiency and selectivity. Enzymatic processes can be employed to achieve high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like ammonia and primary amines are employed under mild acidic or basic conditions.

Major Products Formed

Scientific Research Applications

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe for studying carbohydrate metabolism and enzyme activity.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active sugars.

    Industry: The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, thereby modulating metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    D-glycero-D-talo-Octonic acid: Shares structural similarities but lacks the anhydro bridge.

    8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-Octonic acid: Similar in structure but differs in the position of functional groups.

Uniqueness

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is unique due to its anhydro bridge and specific amino group placement, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

106174-48-5

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

(2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1

InChI Key

JOMLPRUJCYAJKS-XUUWZHRGSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O

SMILES

C1C(C(C(OC1C(=O)O)C(CN)O)O)O

Canonical SMILES

C1C(C(C(OC1C(=O)O)C(CN)O)O)O

106174-48-5

Synonyms

(1,5-anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate
8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid
AADHC
alpha-C-(1,5-anhydro-7-amino-2,7-dideoxy-d-manno-heptopyranosyl)carboxylate
NH2dKDO

Origin of Product

United States

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